1-Isovaleryl-4-(methylamino)piperidine
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Overview
Description
Preparation Methods
The synthesis of 1-Isovaleryl-4-(methylamino)piperidine involves several steps, typically starting with the preparation of the piperidine ring. The synthetic routes often include the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Isovaleryl Group: This step involves the acylation of the piperidine ring with isovaleryl chloride under basic conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Isovaleryl-4-(methylamino)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom. Common reagents include alkyl halides and sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isovaleryl-4-(methylamino)piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 1-Isovaleryl-4-(methylamino)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Isovaleryl-4-(methylamino)piperidine can be compared with other similar compounds, such as:
1-Isovaleryl-4-(ethylamino)piperidine: This compound has an ethylamino group instead of a methylamino group, which may result in different chemical and biological properties.
1-Isovaleryl-4-(dimethylamino)piperidine: The presence of a dimethylamino group can lead to variations in reactivity and interactions with molecular targets.
1-Isovaleryl-4-(hydroxyamino)piperidine: The hydroxyamino group introduces additional hydrogen bonding capabilities, affecting the compound’s behavior in different environments.
Each of these compounds has unique characteristics that can be leveraged for specific applications, highlighting the versatility and importance of piperidine derivatives in scientific research.
Properties
Molecular Formula |
C11H22N2O |
---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
3-methyl-1-[4-(methylamino)piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-9(2)8-11(14)13-6-4-10(12-3)5-7-13/h9-10,12H,4-8H2,1-3H3 |
InChI Key |
LHQHRQATYLUJLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)NC |
Origin of Product |
United States |
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